molecular formula C13H13N3S B7479344 4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No. B7479344
M. Wt: 243.33 g/mol
InChI Key: KRYBKTJWXLECMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine, also known as ETI-211, is a synthetic compound that has been recently studied for its potential therapeutic applications. This compound belongs to the class of indole-based molecules and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves the inhibition of the enzyme monoamine oxidase-B (MAO-B), which is responsible for the breakdown of dopamine in the brain. The inhibition of MAO-B leads to an increase in dopamine levels, which can improve cognitive function and reduce the symptoms of Parkinson's disease. Additionally, this compound has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in the regulation of cell growth and survival. The inhibition of PKC leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of MAO-B and PKC, as mentioned above. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which can reduce oxidative stress and inflammation in the body. Furthermore, this compound has been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine in lab experiments include its unique mechanism of action, its potential therapeutic applications, and its well-defined synthesis method. However, there are also limitations to using this compound in lab experiments, including its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine, including further studies on its potential therapeutic applications in various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, studies on the toxicity and potential side effects of this compound are needed to ensure its safety for use in humans. Finally, studies on the optimization of the synthesis method for this compound can improve its yield and purity, making it more suitable for further research.

Synthesis Methods

The synthesis of 4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves a series of chemical reactions that require specific reagents and conditions. The initial step involves the condensation of 7-ethylindole with thioamide, followed by a cyclization reaction to form the thiazole ring. The final step involves the amination of the thiazole ring to produce this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it suitable for further research.

Scientific Research Applications

4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-(7-ethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-2-8-4-3-5-9-10(6-15-12(8)9)11-7-17-13(14)16-11/h3-7,15H,2H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYBKTJWXLECMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674203
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.